molecular formula C19H20N4O B2890025 2-(1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-3-yl)-1,3-benzoxazole CAS No. 2327461-71-0

2-(1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-3-yl)-1,3-benzoxazole

Cat. No.: B2890025
CAS No.: 2327461-71-0
M. Wt: 320.396
InChI Key: OMYSFCLXEOPHRB-UHFFFAOYSA-N
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Description

2-(1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-3-yl)-1,3-benzoxazole is a complex heterocyclic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-3-yl)-1,3-benzoxazole typically involves multi-step reactions. One common approach includes the cyclocondensation of appropriate precursors under controlled conditions. For instance, the cyclocondensation reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile using sodium alkoxide solutions (sodium ethoxide or sodium methoxide) as reagents and catalysts has been reported .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of scaling up laboratory synthesis to industrial production would involve optimizing reaction conditions, ensuring the availability of high-purity reagents, and implementing efficient purification techniques to achieve the desired product yield and quality.

Chemical Reactions Analysis

Types of Reactions

2-(1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-3-yl)-1,3-benzoxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using suitable oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the specific reaction being performed.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce different functional groups into the compound.

Scientific Research Applications

2-(1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-3-yl)-1,3-benzoxazole has several scientific research applications:

    Chemistry: It is studied for its unique structural properties and potential as a building block for more complex molecules.

    Biology: The compound’s biological activity is of interest, particularly its potential as an inhibitor or activator of specific biological pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: The compound may be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 2-(1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-3-yl)-1,3-benzoxazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-3-yl)-1,3-benzoxazole is unique due to its combination of structural elements, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-[1-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperidin-3-yl]-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O/c1-2-9-17-16(7-1)22-19(24-17)13-5-4-10-23(11-13)18-14-6-3-8-15(14)20-12-21-18/h1-2,7,9,12-13H,3-6,8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMYSFCLXEOPHRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC=NC3=C2CCC3)C4=NC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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